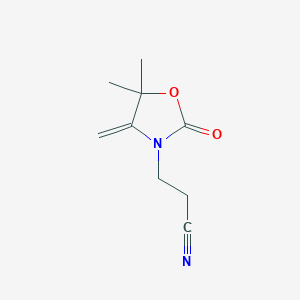![molecular formula C17H14FN3O4 B15000773 (4Z)-2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15000773.png)
(4Z)-2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a hydrazone linkage, and substituted phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with an appropriate carboxylic acid derivative to form the oxazole ring.
Substitution Reactions: Introduction of the 3,5-dimethoxyphenyl group through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazone linkage or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
(4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(4Z)-2-(3,5-DIMETHOXYPHENYL)-4-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C17H14FN3O4 |
|---|---|
Poids moléculaire |
343.31 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)diazenyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-7-10(8-14(9-13)24-2)16-19-15(17(22)25-16)21-20-12-5-3-11(18)4-6-12/h3-9,22H,1-2H3 |
Clé InChI |
ILZCPOGKKYQLSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2=NC(=C(O2)O)N=NC3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-[(cyclohexylamino)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000700.png)
![3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000707.png)
![Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate](/img/structure/B15000709.png)
![3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B15000711.png)
![2-(2,4-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B15000719.png)
![Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate](/img/structure/B15000726.png)
![1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15000734.png)
![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15000748.png)
![4-({3-[5-(4-Methylphenyl)furan-2-yl]propanoyl}amino)benzoic acid](/img/structure/B15000763.png)
![2-[5-(3-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000769.png)

![3-cyclopropyl-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000786.png)
![7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B15000790.png)
![2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B15000797.png)
